1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate is a chemical compound with the molecular formula C12H19NO6 and a molecular weight of 273.29 g/mol . This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of three carboxylate groups and the tert-butyl and dimethyl substituents make it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl and dimethyl groups are introduced through alkylation reactions.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-tert-butyl2,2-dimethylazetidine-1,2,2-tricarboxylate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents and properties.
1-tert-butyl-3,3-dimethylazetidine-1,3-dicarboxylate: A similar compound with two carboxylate groups instead of three.
2,2-dimethylazetidine-1,2-dicarboxylate: A compound with a similar structure but lacking the tert-butyl group.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 2-O,2-O'-dimethyl azetidine-1,2,2-tricarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-7-6-12(13,8(14)17-4)9(15)18-5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOGMDBTRRNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.